1-Isopropyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-Isopropyl-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family, which is known for its versatile applications in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in the synthesis of bioactive molecules due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of isopropylamine with a suitable keto acid derivative, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to its specific structural features, including the isopropyl group and the oxo functionality. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHIHBXVCYVWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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